molecular formula C10H10BrClO2 B8785885 1-(3-Bromo-5-chloro-2-methoxy-4-methylphenyl)ethanone

1-(3-Bromo-5-chloro-2-methoxy-4-methylphenyl)ethanone

Cat. No. B8785885
M. Wt: 277.54 g/mol
InChI Key: UIBRZZJYDQCZLF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-Bromo-5-chloro-2-methoxy-4-methylphenyl)ethanone is a useful research compound. Its molecular formula is C10H10BrClO2 and its molecular weight is 277.54 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-(3-Bromo-5-chloro-2-methoxy-4-methylphenyl)ethanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(3-Bromo-5-chloro-2-methoxy-4-methylphenyl)ethanone including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

1-(3-Bromo-5-chloro-2-methoxy-4-methylphenyl)ethanone

Molecular Formula

C10H10BrClO2

Molecular Weight

277.54 g/mol

IUPAC Name

1-(3-bromo-5-chloro-2-methoxy-4-methylphenyl)ethanone

InChI

InChI=1S/C10H10BrClO2/c1-5-8(12)4-7(6(2)13)10(14-3)9(5)11/h4H,1-3H3

InChI Key

UIBRZZJYDQCZLF-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C(=C1Br)OC)C(=O)C)Cl

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A mixture of 1-(3-bromo-5-chloro-2-hydroxy-4-methylphenyl)ethanone (10 g, 38 mmol), dimethyl sulfate (4.3 mL, 46 mmol) and potassium carbonate (11 g, 76 mmol) in acetone (200 mL) was heated at reflux overnight. After evaporation to dryness, the mixture was diluted with water and extracted with ethyl acetate. The combined organic layers were washed with brine, dried over sodium sulfate, and evaporated to dryness. The residue was purified on silica gel, eluting with 0 to 20% ethyl acetate in hexane, to yield the desired product (8.8 g, 84%). LCMS calculated for C10H11BrClO2 (M+H)+: m/z=277.0. found: 277.0.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
4.3 mL
Type
reactant
Reaction Step One
Quantity
11 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Yield
84%

Synthesis routes and methods II

Procedure details

To a stirred solution of 1-(5-chloro-2-methoxy-4-methylphenyl)ethanone (5.00 g, 25.2 mmol, from Oakwood) in acetic acid (100 mL) was added N-bromosuccinimide (4.93 g, 27.7 mmol) and the resulting mixture heated at 100° C. for 18 hours. After cooling to ambient temperature, the reaction mixture was concentrated in vacuo, then neutralized with sat. sodium bicarbonate, filtered off insoluble succinimide. The filtrate was extracted with EtOAc. The combined organic layers were washed with brine, dried over sodium sulfate, and then concentrated to dryness under reduced pressure. The residue was purified on silica gel, eluting with 0 to 50% EtOAc in hexanes, to give the desired products (2.66 g, 38%). LCMS calculated for C10H11BrClO2(M+H)+: m/z=277.0; found: 277.0. 1H NMR (DMSO-d6, 300 MHz): δ 7.70 (1H, s), 3.77 (3H, s), 2.57 (3H, s), 2.50 (3H, s) ppm.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
4.93 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Yield
38%

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